REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[CH2:9][C:8](=O)[N:7]([CH2:11][CH:12]2[O:17][C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[O:14][CH2:13]2)[CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[O:17]1[C:16]2[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=2[O:14][CH2:13][CH:12]1[CH2:11][N:7]1[CH2:8][CH2:9][CH:5]([CH2:3][OH:2])[CH2:6]1 |f:1.2.3.4.5.6|
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Name
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1-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
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Quantity
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130 mg
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Type
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reactant
|
Smiles
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COC(=O)C1CN(C(C1)=O)CC1COC2=C(O1)C=CC=C2
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Name
|
|
Quantity
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4 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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68 mg
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Type
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reactant
|
Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 2½ h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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subsequently refluxed for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After the reaction mixture was cooled to room temperature
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Type
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CUSTOM
|
Details
|
it was quenched with water and 1 M NaOH
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Type
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FILTRATION
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Details
|
The solution was filtered through celite
|
Type
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CUSTOM
|
Details
|
the filtrate was evaporated to dryness
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Type
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CUSTOM
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Details
|
Purification by column chromatography (silica gel, triethylamine/ethyl acetate, 1:99)
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Name
|
|
Type
|
product
|
Smiles
|
O1C(COC2=C1C=CC=C2)CN2CC(CC2)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |